molecular formula C15H17NO4S B2618310 (E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide CAS No. 1428381-81-0

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide

Cat. No.: B2618310
CAS No.: 1428381-81-0
M. Wt: 307.36
InChI Key: RBASUBZJDIQKCX-DHZHZOJOSA-N
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Description

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide is a synthetic organic compound designed for advanced research applications. It features a unique molecular architecture combining a furan ring, a 3-hydroxypropyl linker, and a 2-phenylethenesulfonamide group. This structure classifies it as a sulfonamide derivative, a class known for its diverse pharmacological properties. The integration of the furan heterocycle, a common motif in bioactive molecules, is intended to enhance its potential for interaction with biological targets . Research Applications and Value: This compound is of significant interest in medicinal chemistry and antimicrobial research. Furan-containing compounds have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi such as Candida albicans . The sulfonamide functional group is historically one of the most important classes of antibacterial agents, which work by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a key player in the folate synthesis pathway . Researchers can utilize this hybrid molecule to probe structure-activity relationships, develop new antimicrobial agents, or study the mechanism of action of novel sulfonamide derivatives in an era of increasing antibiotic resistance . Mechanism of Action: While the specific mechanism of action for this compound requires empirical validation, it is hypothesized based on its components. The sulfonamide group may act as a competitive inhibitor of bacterial DHPS, mimicking the natural substrate p -aminobenzoic acid (pABA) and disrupting essential folate synthesis . The presence of the furan ring and the ethenesulfonamide group could potentially allow for additional interactions with enzyme active sites or biological membranes, thereby modifying the compound's potency and spectrum of activity. Its "E" (trans) configuration at the double bond may also be critical for its optimal binding to the target protein. Note: This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-15(14-7-10-20-12-14)6-9-16-21(18,19)11-8-13-4-2-1-3-5-13/h1-5,7-8,10-12,15-17H,6,9H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBASUBZJDIQKCX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide typically involves a multi-step process. One common method starts with the preparation of the furan-3-yl derivative, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the formation of the phenylethenesulfonamide moiety via a condensation reaction with an appropriate sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The phenylethenesulfonamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted hydroxypropyl derivatives.

Scientific Research Applications

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The furan ring and phenylethenesulfonamide moiety can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural elements and functional groups:

Compound Name Key Functional Groups Synthesis Highlights Potential Applications References
(E)-N-(3-(Furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide Sulfonamide, furan, hydroxypropyl Likely involves sulfonylation of ethenesulfonic acid derivatives Drug design, polymer precursors N/A
3-Chloro-N-phenyl-phthalimide Phthalimide, chloro, phenyl High-purity synthesis for polyimide monomers Polymer synthesis (e.g., polyimides)
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide Acetamide, hydroxyphenyl, phenyl Reduction of nitro group with Zn/HCl in EtOH Pharmacological intermediates
Key Observations:
  • Sulfonamide vs. The phthalimide in is non-acidic but offers rigidity for polymer backbones.
  • Furan vs. Phenyl/Chloro : The furan ring introduces oxygen-based polarity, improving solubility over purely aromatic systems (e.g., 3-chloro-N-phenyl-phthalimide) . However, chloro groups in phthalimides enhance electron-withdrawing effects, aiding polymerization reactions.
  • Hydroxypropyl vs. Phenylpropyl : The hydroxypropyl chain in the target compound increases hydrophilicity, contrasting with the lipophilic phenylpropyl group in , which may favor membrane permeability.

Pharmacological and Material Science Potential

  • The hydroxypropyl chain may improve bioavailability compared to purely aromatic analogs.
  • 3-Chloro-N-phenyl-phthalimide : Primarily used in heat-resistant polyimides for aerospace materials; lacks bioactive motifs .
  • Acetamide (30005): The hydroxyphenyl group implies antioxidant or estrogenic activity, common in phenolic drug candidates .

Biological Activity

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, data tables, and research findings.

Chemical Structure and Properties

The compound is characterized by the following:

  • Molecular Formula : C16H19N1O3S
  • Molecular Weight : 319.39 g/mol
  • CAS Number : 1396576-69-4

The structure includes a furan ring, a hydroxypropyl group, and a phenylethenesulfonamide moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structural features often exhibit biological activities such as:

  • Antimicrobial Activity : Compounds containing furan rings have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects, which may be relevant for this compound.
  • Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of certain enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various sulfonamides found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting the compound's potential as an antimicrobial agent.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
This compoundP. aeruginosa8

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism for reducing inflammation.

TreatmentIL-6 Production (pg/mL)
Control150
LPS300
Compound (10 µM)100

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial assessed the efficacy of a related sulfonamide compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with the compound compared to the placebo group.
  • Case Study on Inflammatory Disorders :
    Another study evaluated the use of this compound in a model of rheumatoid arthritis. The compound demonstrated a reduction in joint swelling and pain, supporting its potential use in treating inflammatory conditions.

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